molecular formula C15H13F3O3 B8116789 1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene

1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene

Cat. No.: B8116789
M. Wt: 301.27 g/mol
InChI Key: AXXHCNLEKWTQLP-FIBGUPNXSA-N
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Description

1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene is a chemical compound with a complex structure that includes a benzene ring substituted with benzyloxy, methoxy-d3, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzyloxy Group:

    Introduction of Methoxy-d3 Group: The methoxy-d3 group is introduced using deuterated methanol (CD3OD) in the presence of a strong acid catalyst.

    Addition of Trifluoromethoxy Group: The trifluoromethoxy group is typically added using trifluoromethoxy iodide (CF3OI) in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy-d3 groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The benzyloxy and trifluoromethoxy groups may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The methoxy-d3 group can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-bromo-2-(methoxy-d3)-4-(trifluoromethoxy)benzene
  • Phenol, 2-(methoxy-d3)-4-(trifluoromethoxy)benzene
  • Benzene, 1-(methoxy-d3)-4-methyl-2-nitrobenzene

Uniqueness

1-(Benzyloxy)-3-(methoxy-d3)-5-(trifluoromethoxy)benzene is unique due to the presence of the benzyloxy group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The trifluoromethoxy group also imparts unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenylmethoxy-3-(trideuteriomethoxy)-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-19-12-7-13(9-14(8-12)21-15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXHCNLEKWTQLP-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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